1-(Azetidin-3-yl)pyrrolidine basic properties
1-(Azetidin-3-yl)pyrrolidine basic properties
An In-depth Technical Guide to the Core Basic Properties of 1-(Azetidin-3-yl)pyrrolidine
Executive Summary
This technical guide provides a comprehensive analysis of 1-(azetidin-3-yl)pyrrolidine, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. By combining a strained four-membered azetidine ring with a five-membered pyrrolidine ring, this molecule presents a unique three-dimensional profile and distinct physicochemical properties. This document delves into the fundamental basicity of its two nitrogen centers, outlines a robust synthetic pathway, provides a detailed protocol for empirical pKa determination, and explores its potential pharmacological relevance. The insights herein are grounded in established chemical principles and supported by authoritative literature to guide researchers in the effective utilization of this versatile chemical entity.
Introduction: The Strategic Value of Fused Saturated Heterocycles
In the landscape of drug discovery, the strategic incorporation of saturated heterocyclic rings is a proven method for optimizing potency, selectivity, and pharmacokinetic profiles. The pyrrolidine ring, a ubiquitous motif, offers a non-planar structure that allows for the exploration of three-dimensional pharmacophore space, a feature often associated with improved biological activity.[1] Similarly, the azetidine moiety, despite its inherent ring strain, provides conformational rigidity and serves as a valuable bioisosteric replacement for other functional groups, often enhancing metabolic stability and receptor binding affinity.[2][3]
The molecule 1-(azetidin-3-yl)pyrrolidine represents a compelling fusion of these two key scaffolds. It features a secondary amine within the azetidine ring and a tertiary amine within the pyrrolidine ring. Understanding the distinct basicity (pKa) of each nitrogen atom is critical, as the protonation state at physiological pH dictates solubility, membrane permeability, and the nature of interactions with biological targets. This guide provides a foundational understanding of these core properties to accelerate its application in research and development.
Physicochemical Properties and Basicity Analysis
The fundamental properties of 1-(azetidin-3-yl)pyrrolidine are dictated by the interplay between its two nitrogenous rings.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₄N₂ | - |
| Molecular Weight | 126.20 g/mol | - |
| Predicted pKa₁ (Pyrrolidine-N) | ~10.5 - 11.3 | Inferred from Pyrrolidine[4] |
| Predicted pKa₂ (Azetidine-N) | ~9.5 - 10.5 | Inferred from Azetidine[5] & Inductive Effects |
| Predicted LogP | -0.5 to 0.5 | Inferred from related polar structures[6] |
Deep Dive into Basicity (pKa)
The defining characteristic of 1-(azetidin-3-yl)pyrrolidine is the presence of two basic centers. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base.[7] For this molecule, two distinct protonation events can occur.
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Pyrrolidine Nitrogen (Tertiary Amine): The nitrogen in the pyrrolidine ring is a tertiary amine. Unsubstituted pyrrolidine is a strong base, with a reported pKa for its conjugate acid of approximately 11.3.[4][8] This high basicity is attributed to the sp³ hybridization of the nitrogen and the stability of the resulting ammonium cation.[4]
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Azetidine Nitrogen (Secondary Amine): The azetidine nitrogen is a secondary amine. Despite its significant ring strain, azetidine is also a potent base, with a reported pKa of 11.29 for its conjugate acid.[5]
In the combined molecule, the pyrrolidine nitrogen is expected to be the more basic site. The azetidine ring, being an electron-withdrawing group due to the electronegativity of its nitrogen atom, will exert a slight inductive effect, reducing the basicity of the adjacent azetidine nitrogen more significantly than the more distant pyrrolidine nitrogen. Therefore, the first protonation will preferentially occur at the pyrrolidine nitrogen. The second protonation at the azetidine nitrogen will have a lower pKa due to electrostatic repulsion from the already-protonated pyrrolidine center.
Caption: Proposed synthetic workflow for 1-(azetidin-3-yl)pyrrolidine.
Recommended Synthetic Protocol
Causality: This protocol utilizes a common and robust reaction sequence. The Wittig reaction creates an electron-deficient alkene (a Michael acceptor). The subsequent aza-Michael addition allows for the regioselective formation of the C-N bond. The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen, preventing it from acting as a nucleophile and allowing for its clean removal under acidic conditions that do not affect the final product.
Step 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
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To a stirred, cooled (0 °C) suspension of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of 1-(tert-butoxycarbonyl)azetidin-3-one (1.0 equivalent) in THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the ketone.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target Michael acceptor as a clear oil or white solid.
Step 2: Aza-Michael Addition of Pyrrolidine
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Dissolve the purified methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (1.0 equivalent) in methanol.
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Add pyrrolidine (1.5 equivalents) to the solution at room temperature.
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Stir the reaction for 24-48 hours. The reaction progress should be monitored by LC-MS.
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Remove the solvent in vacuo to yield the crude protected intermediate, which may be used directly in the next step or purified by chromatography if necessary.
Step 3: Boc Deprotection
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Dissolve the crude product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH >12 with aqueous NaOH or K₂CO₃.
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Extract the aqueous layer multiple times with an organic solvent such as DCM or chloroform.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(azetidin-3-yl)pyrrolidine.
Purification and Characterization
The final product can be purified by vacuum distillation or by crystallization of its salt (e.g., hydrochloride). Characterization should be performed using:
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¹H and ¹³C NMR: To confirm the chemical structure and purity.
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Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups.
Experimental Protocol: pKa Determination by NMR Titration
Trustworthiness: This protocol is a self-validating system based on established methodologies for determining the pKa of individual basic sites in polyamines. [9]By monitoring the chemical shifts of specific protons or carbons adjacent to the nitrogen atoms as a function of pH, one can directly observe the protonation events and fit the data to the Henderson-Hasselbalch equation to extract precise pKa values.
Caption: Experimental workflow for pKa determination using NMR titration.
Step-by-Step Methodology
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Sample Preparation: Dissolve an accurately weighed sample of 1-(azetidin-3-yl)pyrrolidine (approx. 5-10 mg) in deuterium oxide (D₂O, 0.6 mL) within an NMR tube.
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Initial pH Adjustment: Add a small amount of a standardized NaOD solution in D₂O to the NMR tube to adjust the initial pD to ~12. (Note: pD = pH meter reading + 0.4).
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Initial NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum and a ¹⁵N-¹H HMBC spectrum. The HMBC experiment correlates protons with their directly attached nitrogen atoms, allowing for the unambiguous assignment of nitrogen signals.
-
Titration: Create a series of standardized DCl solutions in D₂O of varying concentrations. Add microliter amounts of the DCl solutions sequentially to the NMR tube to incrementally decrease the pD in steps of approximately 0.4-0.5 units.
-
Data Acquisition at Each Point: After each addition of acid, gently mix the sample and measure the pD using a calibrated pH microelectrode. Acquire the ¹H and ¹⁵N-¹H HMBC spectra at each pD point.
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Data Processing: Process all spectra uniformly. For each pD point, extract the chemical shifts (δ) of the protons and carbons alpha to each nitrogen atom.
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Data Analysis: Plot the chemical shift (δ) of each monitored nucleus as a function of pD. The resulting titration curve will be sigmoidal. Fit the data to the following equation, derived from the Henderson-Hasselbalch relationship:
δ_obs = (δ_A + δ_HA * 10^(pKa - pD)) / (1 + 10^(pKa - pD))
Where δ_obs is the observed chemical shift, δ_A is the shift of the deprotonated form, and δ_HA is the shift of the protonated form. The pKa is determined directly from the non-linear regression analysis. Two distinct inflection points will be observed, corresponding to the two pKa values of the molecule.
Potential Pharmacological Relevance
The 1-(azetidin-3-yl)pyrrolidine scaffold is not a widely reported entity in itself, but its constituent parts are hallmarks of successful therapeutic agents. Its potential can be inferred from related structures.
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Central Nervous System (CNS) Applications: A key area of interest is in neuropsychiatric disorders. The combination of small, polar, saturated rings is common in CNS agents. Specifically, compounds containing both azetidine and pyrrolidine moieties have been designed and synthesized as dual norepinephrine reuptake inhibitors (NRI) and serotonin 5-HT₁A partial agonists, which have potential applications for treating ADHD, depression, and anxiety. [10]* Antimicrobial Activity: Azetidine-containing compounds have shown potent activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. [11]The unique 3D shape and basic centers of 1-(azetidin-3-yl)pyrrolidine could be explored for novel antibacterial or antifungal agents.
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Enzyme Inhibition: Both pyrrolidine and azetidine rings are prevalent in various enzyme inhibitors, including dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes. [12][13]The rigid, defined orientation of the two rings in this scaffold could be leveraged to design potent and selective enzyme inhibitors.
Conclusion
1-(Azetidin-3-yl)pyrrolidine is a foundational chemical scaffold with compelling properties for drug discovery and chemical biology. Its two distinct basic centers provide handles for salt formation and molecular interactions, while its rigid, three-dimensional structure is ideal for creating specific binding geometries. The synthetic and analytical protocols detailed in this guide offer a clear and reliable path for researchers to access and characterize this molecule. By understanding its core basic properties, scientists are well-equipped to unlock the potential of this scaffold in the development of next-generation therapeutic agents.
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